![molecular formula C22H30INO2 B14213068 Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide CAS No. 824432-11-3](/img/structure/B14213068.png)
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide: is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific structure of this compound includes a pyridinium ion substituted with an octyl chain that is further functionalized with a phenylpropoxy group. The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide typically involves a multi-step process:
Quaternization Reaction: The initial step involves the quaternization of pyridine with an alkyl halide, such as 1-iodooctane, to form the corresponding pyridinium salt.
Esterification Reaction: The next step involves the esterification of the resulting pyridinium salt with (2R)-1-oxo-2-phenylpropanoic acid to introduce the phenylpropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of pyridinium salts can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in acetic acid.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of ionic liquids with unique properties.
Biology and Medicine:
- Investigated for its antimicrobial properties, particularly against bacteria and fungi.
- Studied for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phenylpropoxy group enhances its lipophilicity, allowing it to integrate more effectively into the lipid bilayer. Additionally, the pyridinium ion can interact with negatively charged components of the cell membrane, further destabilizing the membrane structure.
Comparaison Avec Des Composés Similaires
Pyridinium, 1-octyl-, iodide: Similar structure but lacks the phenylpropoxy group.
Pyridinium, 1-[8-(2-hydroxypropoxy)octyl]-, iodide: Contains a hydroxypropoxy group instead of a phenylpropoxy group.
Uniqueness:
- The presence of the phenylpropoxy group in Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes.
- The specific stereochemistry (2R) of the phenylpropoxy group may also influence its biological activity and selectivity.
Propriétés
Numéro CAS |
824432-11-3 |
|---|---|
Formule moléculaire |
C22H30INO2 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
Clé InChI |
KXLYBBKTMNVHEE-VEIFNGETSA-M |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



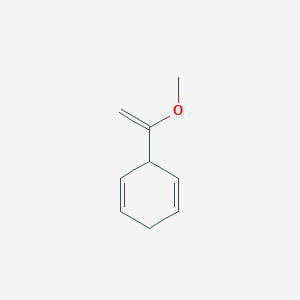
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
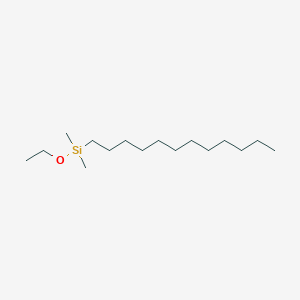
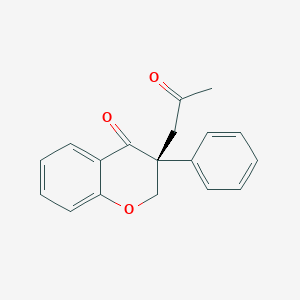
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
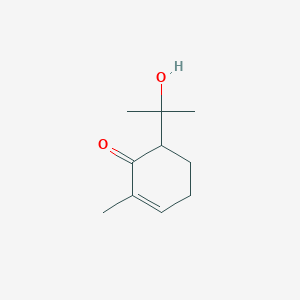
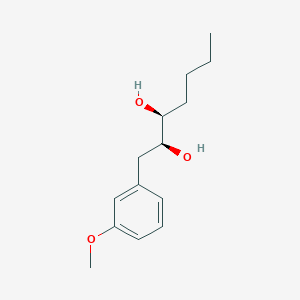
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
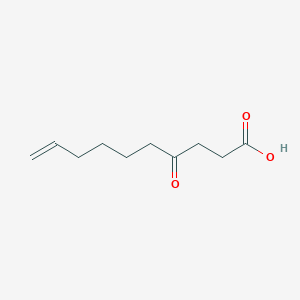

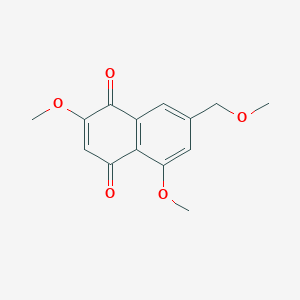
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
